molecular formula C22H30O2 B12615714 2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 910614-80-1

2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol

Cat. No.: B12615714
CAS No.: 910614-80-1
M. Wt: 326.5 g/mol
InChI Key: UCIJIIYLYSXTST-UHFFFAOYSA-N
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Description

2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is a biphenyl derivative characterized by the presence of two tert-butyl groups and two methyl groups on the biphenyl scaffold. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Di-tert-butyl-5,5’-dimethylbiphenyl with appropriate reagents to introduce the hydroxyl groups at the 4,4’ positions. One common method involves the use of tert-butyl lithium and subsequent oxidation to achieve the desired diol .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets include various enzymes and proteins that participate in oxidative stress pathways. The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
  • 6,6’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl

Uniqueness

2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

CAS No.

910614-80-1

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

5-tert-butyl-4-(2-tert-butyl-4-hydroxy-5-methylphenyl)-2-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(17(11-19(13)23)21(3,4)5)16-10-14(2)20(24)12-18(16)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

UCIJIIYLYSXTST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)C2=C(C=C(C(=C2)C)O)C(C)(C)C

Origin of Product

United States

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